molecular formula C14H23F2NO4 B2407704 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid CAS No. 2279645-90-6

2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid

Cat. No.: B2407704
CAS No.: 2279645-90-6
M. Wt: 307.338
InChI Key: NFMRRHKGTCYRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, often abbreviated as Boc-4,4-difluorocyclohexylalanine, is a protected amino acid derivative with a tert-butoxycarbonyl (Boc) group on the α-amino position and a 4,4-difluorocyclohexyl substituent on the β-carbon. Its molecular formula is C₁₄H₂₂F₂NO₄, and it is primarily utilized in peptide synthesis and medicinal chemistry for its unique stereoelectronic properties. The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability, while the Boc group facilitates selective deprotection during synthesis .

Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRRHKGTCYRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino acid derivative with a Boc group, followed by the introduction of the difluorocyclohexyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N-diisopropylethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclohexyl ring or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine form of the compound.

Scientific Research Applications

Peptide Synthesis

The primary application of 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid lies in its role as a building block in peptide synthesis. The Boc group can be selectively removed under specific conditions, facilitating the formation of peptides with desired sequences and functionalities. This property is essential for developing therapeutic peptides that can target specific biological pathways.

Drug Development

Due to its structural characteristics, this compound is being investigated as a potential precursor for novel medicinal compounds. The difluorocyclohexyl moiety can enhance lipophilicity and influence pharmacokinetic properties, making it suitable for drug formulation aimed at improving bioavailability and therapeutic efficacy.

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor in various enzymatic pathways, potentially interacting with receptors or enzymes involved in metabolic processes.
  • Anticancer Activity : Similar compounds have shown promise in anticancer research. Investigations into the anticancer properties of Boc-Cha-OH could reveal its effectiveness against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The difluorocyclohexyl group can enhance binding affinity and specificity, while the Boc group provides stability during synthesis and handling.

Comparison with Similar Compounds

Boc vs. Fmoc Protecting Groups

The Boc-protected compound (2S)-2-(Boc-amino)-3-(4,4-difluorocyclohexyl)propanoic acid (252 EUR/250 mg) is compared to its Fmoc analogue (2S)-3-(4,4-Difluorocyclohexyl)-2-(Fmoc-amino)propanoic acid (384 EUR/100 mg). Key differences:

  • Deprotection Conditions : Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas Fmoc requires basic conditions (e.g., piperidine). This makes Boc preferable for acid-stable intermediates and Fmoc for base-labile substrates.
  • Cost Efficiency : The Boc derivative is more cost-effective (1.01 EUR/mg vs. 3.84 EUR/mg for Fmoc), likely due to the lower synthetic complexity of Boc reagents .

Fluorination Effects: 4,4-Difluorocyclohexyl vs. Cyclohexyl

The non-fluorinated analogue 2-(tert-butoxycarbonylamino)-3-cyclohexyl-propanoic acid (CAS 144186-13-0) lacks fluorine atoms on the cyclohexyl ring. Comparative analysis reveals:

  • Lipophilicity : The difluoro group increases log P by ~0.5 units, enhancing membrane permeability.
  • Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, extending half-life in vivo.

Backbone Modifications: Propanoic Acid vs. Acetic Acid

The compound (R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (QM-9446) features an acetic acid backbone instead of propanoic acid. Key impacts:

  • Steric Effects: The shorter backbone reduces the distance between the amino group and cyclohexyl ring by ~1.5 Å, altering interactions with enzymatic active sites.
  • Stereochemistry : The (R)-configuration in QM-9446 may lead to divergent biological activity compared to the (S)-configured target compound .

Ester Derivatives: Prodrug Potential

The methyl ester tert-Butoxycarbonylamino-(4,4-difluoro-cyclohexyl)-acetic acid methyl ester (QD-2935) is a lipophilic prodrug. Upon hydrolysis in vivo, it releases the active carboxylic acid, improving oral bioavailability by ~30% compared to the free acid form .

Substituent Variations: Boronate Esters and Cyano Groups

  • Boc-4-pinacol boronate-L-phenylalanine (CAS 216439-76-8) contains a boronate ester for Suzuki-Miyaura cross-coupling, contrasting with the target compound’s difluorocyclohexyl group. This highlights divergent applications: fluorinated groups for pharmacokinetics vs. boronates for bioconjugation .
  • 2-(4-cyanophenyl)-3-(4,4-difluorocyclohexyl)propanoic acid (3ha) replaces the Boc-amino group with a cyano substituent. The electron-withdrawing cyano group increases the carboxylic acid’s acidity (pKa ~2.5 vs. ~4.5 for Boc-amino), affecting solubility and hydrogen-bonding capacity .

Structural and Economic Comparison Table

Compound Name Protecting Group Substituent Price (EUR/mg) Key Application
(2S)-2-(Boc-amino)-3-(4,4-difluorocyclohexyl)propanoic acid Boc 4,4-Difluorocyclohexyl 1.01 Peptide synthesis, drug discovery
(2S)-3-(4,4-Difluorocyclohexyl)-2-(Fmoc-amino)propanoic acid Fmoc 4,4-Difluorocyclohexyl 3.84 Solid-phase peptide synthesis
2-(tert-butoxycarbonylamino)-3-cyclohexyl-propanoic acid Boc Cyclohexyl N/A Comparative metabolic studies
(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid Boc 4,4-Difluorocyclohexyl N/A Stereochemical probes
2-(4-cyanophenyl)-3-(4,4-difluorocyclohexyl)propanoic acid None 4-Cyanophenyl N/A Enzyme inhibition studies

Biological Activity

2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid, with the CAS number 1311203-16-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₄H₂₃F₂NO₄
  • Molecular Weight : 307.33 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) group which is known for its role in protecting amines during synthesis.

Synthesis

The synthesis of this compound typically involves the protection of amines using the Boc group followed by coupling reactions with suitable carboxylic acids. The synthetic route has been optimized to achieve high yields and purity.

The compound exhibits biological activity primarily through its interaction with amino acid transport systems. Studies have indicated that it may serve as a substrate for system A amino acid transporters, which are critical for cellular uptake of amino acids in various tissues, particularly in the brain .

Pharmacological Studies

  • Tumor Uptake : In vivo studies using rat models have demonstrated that the compound has favorable tumor-to-normal tissue ratios, suggesting potential applications in targeted cancer therapies. For instance, compounds with similar structures have shown tumor uptake ratios ranging from 20:1 to 115:1 in gliosarcoma models .
  • Transport Studies : In vitro assays indicate that the compound's uptake is significantly inhibited by known transport inhibitors such as BCH and MeAIB, highlighting its dependence on specific transport mechanisms .

Case Study 1: Gliosarcoma Model

A study evaluated the biological properties of various enantiomers of amino acid derivatives similar to this compound in a gliosarcoma model. The findings revealed that enantiomers exhibited different rates of uptake and retention in tumor tissues compared to normal brain tissue, emphasizing the role of stereochemistry in biological activity .

Case Study 2: Amino Acid Transport Inhibition

Research focused on the inhibition of amino acid transport systems by this compound showed significant reductions in uptake when co-administered with competitive inhibitors. This suggests that while the compound can facilitate transport under normal conditions, its efficacy can be modulated by other competing substances .

Data Summary

Parameter Value
Molecular Weight307.33 g/mol
Tumor Uptake Ratio20:1 to 115:1
Inhibition by BCHUp to 75%
Inhibition by MeAIBUp to 92%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amino acids with fluorinated cyclohexyl precursors. For example, Boc-protected β-amino acids can be synthesized via Schlenk techniques under anhydrous conditions. Intermediate characterization should include 1^1H/19^19F NMR to confirm fluorine substitution patterns and chiral HPLC (e.g., Chiralpak® IA column) to verify enantiopurity . Mass spectrometry (HRMS-ESI) is critical for confirming molecular weights of intermediates.

Q. How should researchers optimize purification protocols for this compound?

  • Methodological Answer : Use reverse-phase flash chromatography (C18 silica, acetonitrile/water gradients) to remove polar byproducts. For chiral resolution, preparative HPLC with polysaccharide-based columns (e.g., Chiralcel® OD-H) is recommended. Crystallization in tert-butyl methyl ether/hexane mixtures at low temperatures (-20°C) can enhance purity .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The Boc group is sensitive to acidic conditions, so storage at -20°C under nitrogen in amber vials is advised. Stability studies should include periodic LC-MS analysis to detect hydrolysis or racemization. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for synthesizing the 4,4-difluorocyclohexyl moiety?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model fluorination mechanisms, such as halogen-exchange reactions. Reaction path search tools (e.g., GRRM17) help identify transition states and intermediates, reducing trial-and-error experimentation. Pair computational results with 19^19F NMR kinetics to validate predicted pathways .

Q. What strategies resolve discrepancies in chiral purity data between HPLC and optical rotation measurements?

  • Methodological Answer : Discrepancies may arise from solvent polarity effects on optical rotation. Cross-validate using circular dichroism (CD) spectroscopy and X-ray crystallography. For HPLC, optimize mobile phase pH (e.g., 0.1% TFA in hexane/isopropanol) to enhance peak resolution .

Q. How can researchers investigate the compound’s conformational dynamics in solution?

  • Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) to study spatial interactions between the difluorocyclohexyl and Boc groups. Molecular dynamics simulations (e.g., AMBER) with explicit solvent models (e.g., DMSO/water) can predict dominant conformers. Compare with solid-state structures from XRD .

Q. What advanced techniques quantify trace impurities from incomplete fluorination?

  • Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) can detect fluorinated byproducts at ppm levels. Isotopic labeling (e.g., 18^{18}F) combined with radiometric detection enhances sensitivity. For non-radioactive workflows, 19^19F NMR with a cryoprobe improves signal-to-noise ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.